An In-Depth Technical Guide to 3-(1,4-Diazepan-1-yl)propanenitrile: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 3-(1,4-Diazepan-1-yl)propanenitrile: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered ring structure imparts favorable pharmacokinetic properties and allows for diverse functionalization, leading to a wide spectrum of therapeutic applications. This technical guide focuses on a specific derivative, 3-(1,4-Diazepan-1-yl)propanenitrile, providing a comprehensive overview of its chemical structure, a detailed protocol for its synthesis via cyanoethylation of homopiperazine, and a thorough discussion of its analytical characterization. Furthermore, we explore the potential pharmacological applications of this compound by drawing on the extensive research into the biological activities of the 1,4-diazepane class of molecules, which have shown promise as anticancer, anticonvulsant, and anxiolytic agents.
The 1,4-Diazepane Scaffold: A Cornerstone in Medicinal Chemistry
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of pharmacologically active agents.[1][2] Its inherent conformational flexibility allows for optimal binding to a variety of biological targets. This structural feature, combined with the ability to readily introduce substituents at the nitrogen atoms, has made it a focal point for drug discovery and development.
Derivatives of 1,4-diazepane have demonstrated a remarkable range of biological activities, including:
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Anticancer Properties: Certain 1,4-diazepane derivatives have been investigated for their potential as novel anticancer agents.[3]
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Central Nervous System (CNS) Activity: The scaffold is a key component in compounds with antipsychotic, anxiolytic, and anticonvulsant effects.[4][5][6]
-
Factor Xa Inhibition: Novel 1,4-diazepane derivatives have been explored as factor Xa inhibitors, showing potential for anticoagulant and antithrombotic activity.[7]
The subject of this guide, 3-(1,4-Diazepan-1-yl)propanenitrile, incorporates this privileged scaffold, suggesting its potential for biological activity and making it a compound of interest for further investigation.
Physicochemical Properties
While specific experimental data for 3-(1,4-Diazepan-1-yl)propanenitrile is not extensively available in peer-reviewed literature, its properties can be reliably predicted based on its structural components: the homopiperazine (1,4-diazepane) ring and the propanenitrile group.
| Property | Predicted Value/Information |
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.23 g/mol |
| IUPAC Name | 3-(1,4-Diazepan-1-yl)propanenitrile |
| CAS Number | 150493-93-9 |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. |
| Solubility | Likely soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. |
| Boiling Point | Expected to be >200 °C at atmospheric pressure. |
| pKa | The two nitrogen atoms of the diazepane ring will have distinct pKa values, making the compound basic. |
Synthesis and Purification
The most direct and efficient method for the synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile is the cyanoethylation of homopiperazine (1,4-diazepane). This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine of the homopiperazine ring attacks the electron-deficient β-carbon of acrylonitrile.[8]
While a specific protocol for the synthesis of the title compound is not readily found in the literature, the following detailed procedure for the analogous cyanoethylation of piperazine provides a robust and adaptable method.[9]
Representative Experimental Protocol: Cyanoethylation of a Cyclic Diamine
This protocol describes the synthesis of the closely related analog, 3-(piperazin-1-yl)propanenitrile, and can be adapted for the synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile by substituting piperazine with homopiperazine on an equimolar basis.
Reaction Scheme:
A representative cyanoethylation reaction.
Materials:
-
Homopiperazine (1,4-Diazepane)
-
Acrylonitrile
-
Methanol (or another suitable polar solvent)
-
Water
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Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homopiperazine (1.0 equivalent) in methanol.
-
Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.0-1.2 equivalents) dropwise at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain the temperature below 30-40 °C.[6]
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Causality Behind Experimental Choices
-
Solvent: Methanol is a good choice as it dissolves both reactants and facilitates the reaction.
-
Stoichiometry: A slight excess of acrylonitrile can be used to ensure complete conversion of the homopiperazine. However, a large excess should be avoided to minimize the formation of the dicyanoethylated product.
-
Temperature: The reaction is typically run at or slightly above room temperature. While heating can increase the reaction rate, it can also lead to polymerization of acrylonitrile and the formation of byproducts.
-
Purification: Vacuum distillation is often suitable for purifying liquid products, while column chromatography provides a more rigorous purification for removing closely related impurities.
Analytical Characterization
The structure and purity of the synthesized 3-(1,4-Diazepan-1-yl)propanenitrile should be confirmed using a combination of spectroscopic techniques. The following are the expected spectral characteristics based on the analysis of similar N-cyanoethylated cyclic amines.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the diazepane ring and the ethylnitrile chain.
-
A triplet corresponding to the two protons adjacent to the nitrile group (–CH₂–CN).
-
A triplet for the two protons adjacent to the nitrogen of the diazepane ring (–N–CH₂–).
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A complex multiplet for the protons of the diazepane ring.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
A signal in the downfield region (around 118-120 ppm) for the nitrile carbon (–CN).
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Signals for the two methylene carbons of the ethyl chain.
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Signals corresponding to the carbon atoms of the diazepane ring.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.
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C-H stretching vibrations in the region of 2800-3000 cm⁻¹.
-
C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 154.13.
Potential Applications in Drug Discovery
Given the wide range of biological activities associated with the 1,4-diazepane scaffold, 3-(1,4-Diazepan-1-yl)propanenitrile represents a valuable starting point for the development of new therapeutic agents. The propanenitrile group can serve as a handle for further chemical modifications or may itself contribute to the biological activity.
Workflow for Biological Screening
General workflow for the biological evaluation of novel compounds.
Potential therapeutic areas for derivatives of 3-(1,4-Diazepan-1-yl)propanenitrile include:
-
Oncology: The 1,4-diazepane scaffold can be elaborated to target various cancer-related pathways.
-
Neurological Disorders: Modification of the core structure could lead to new treatments for anxiety, epilepsy, and other CNS disorders.
-
Infectious Diseases: The nitrogen-rich diazepane ring is a common feature in many antimicrobial agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(1,4-Diazepan-1-yl)propanenitrile and its precursors.
-
Acrylonitrile: Is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Homopiperazine: Can cause skin and eye irritation.
-
3-(1,4-Diazepan-1-yl)propanenitrile: While specific toxicity data is not available, it should be handled with care, assuming it may have potential biological effects.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
3-(1,4-Diazepan-1-yl)propanenitrile is a readily accessible derivative of the medicinally important 1,4-diazepane scaffold. Its synthesis via cyanoethylation is straightforward, and its structure can be unambiguously confirmed by standard analytical techniques. The presence of the propanenitrile group offers a versatile handle for further chemical modification, making this compound a valuable building block for the synthesis of novel and potentially potent therapeutic agents. The extensive and diverse biological activities reported for other 1,4-diazepane derivatives provide a strong rationale for the further investigation of 3-(1,4-Diazepan-1-yl)propanenitrile and its analogs in various drug discovery programs.
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